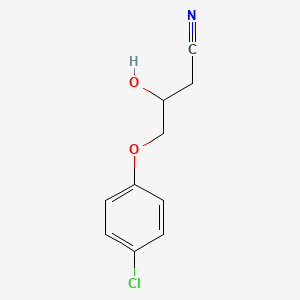

4-(4-chlorophenoxy)-3-hydroxybutanenitrile

Description

Contextualization within Multifunctional Organic Compound Chemistry

In the vast landscape of organic chemistry, compounds endowed with multiple functional groups are of immense interest. 4-(4-chlorophenoxy)-3-hydroxybutanenitrile is a prime example, integrating a cyano group (-C≡N), a hydroxyl group (-OH), and a 4-chlorophenoxy group into a single four-carbon butanenitrile framework. This strategic combination of reactive sites makes it a valuable precursor for the synthesis of more complex molecular structures. The presence of these specific moieties allows for a wide range of selective chemical modifications, positioning it as a key intermediate in the construction of diverse organic molecules, including those with potential applications in pharmaceuticals and materials science.

The butanenitrile backbone provides a flexible scaffold, while the attached functional groups offer distinct points for chemical reactions. This multifunctionality enables chemists to devise synthetic routes that can build molecular complexity in a controlled and stepwise manner, highlighting the compound's role as a versatile tool in the synthetic chemist's arsenal.

Significance of Nitrile, Hydroxyl, and Aryl Ether Moieties in Chemical Transformations

The utility of this compound is rooted in the characteristic reactivities of its constituent functional groups. Each moiety contributes uniquely to the molecule's chemical behavior and synthetic potential.

The nitrile group (-C≡N) is a highly versatile functional group in organic synthesis. ebsco.com Its carbon-nitrogen triple bond creates a reactive site susceptible to various transformations. ebsco.com The nitrile group can be hydrolyzed to form carboxylic acids or amides, reduced to produce primary amines, or undergo addition reactions with organometallic reagents. fiveable.meallen.in This ability to be converted into other essential functional groups makes nitriles valuable intermediates in the synthesis of nitrogen-containing compounds. fiveable.meresearchgate.net

The hydroxyl group (-OH) is fundamental to the structure and reactivity of a vast range of organic compounds. geeksforgeeks.org As a polar functional group, it can participate in hydrogen bonding, which significantly influences the physical properties of a molecule, such as solubility and boiling point. geeksforgeeks.orgalgoreducation.combritannica.com Chemically, the hydroxyl group is a key site for reactions like esterification and oxidation, providing a ready handle for further molecular elaboration. geeksforgeeks.org In the context of complex molecules, the presence of a hydroxyl group can also direct the stereochemical outcome of nearby reactions.

The aryl ether moiety , specifically the 4-chlorophenoxy group, provides stability and is a common structural feature in many biologically active compounds. nih.gov Aryl ethers are generally robust and resistant to cleavage. nih.govrsc.orgrsc.orgresearchgate.net The chlorine atom on the phenyl ring can influence the electronic properties of the aromatic system and can serve as a site for further functionalization through cross-coupling reactions. Halogenated aromatic rings are prevalent in many pharmaceutical agents and can play a role in modulating a molecule's metabolic stability and binding affinity to biological targets.

Table 1: Properties of Functional Groups in this compound

| Functional Group | Formula | Key Chemical Properties |

| Nitrile (Cyano) | -C≡N | Electrophilic carbon atom; can be hydrolyzed to carboxylic acids or amides; can be reduced to amines. ebsco.comfiveable.me |

| Hydroxyl | -OH | Polar; participates in hydrogen bonding; can be oxidized or undergo substitution/esterification reactions. geeksforgeeks.orgalgoreducation.com |

| Aryl Ether | Ar-O-R | Generally stable linkage; the aromatic ring can undergo electrophilic substitution. rsc.org |

Overview of Research Trajectories for Complex Butanenitrile Derivatives

Research involving complex butanenitrile derivatives often focuses on their application as key intermediates in the synthesis of high-value chemical entities. The strategic arrangement of functional groups in molecules like this compound opens avenues for creating diverse molecular scaffolds.

One significant research trajectory is in the field of medicinal chemistry. Structurally related compounds, such as (S)-4-chloro-3-hydroxybutyronitrile, are utilized as precursors in the synthesis of important pharmaceuticals, including carbapenem (B1253116) antibiotics and cholesterol-lowering agents like atorvastatin (B1662188) and rosuvastatin. chemicalbook.com This highlights the role of hydroxylated butanenitriles as chiral building blocks for creating stereochemically complex drug molecules.

Furthermore, the versatility of the nitrile group allows for its incorporation into various heterocyclic structures, which are foundational to many areas of drug discovery and materials science. allen.in Research efforts are often directed at developing novel synthetic methodologies that exploit the unique reactivity of butanenitrile derivatives to access new chemical space. The combination of the hydroxyl and nitrile groups allows for the formation of lactones, lactams, and other cyclic systems through intramolecular reactions, further expanding the synthetic possibilities. The presence of the aryl ether component can be leveraged for creating molecules with specific electronic or bioactive properties. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)-3-hydroxybutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-1-3-10(4-2-8)14-7-9(13)5-6-12/h1-4,9,13H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRZUPUZVGGZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CC#N)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Chlorophenoxy 3 Hydroxybutanenitrile and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler precursor structures. numberanalytics.comslideshare.net This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions, until readily available starting materials are reached. scitepress.orgprinceton.edu

For 4-(4-chlorophenoxy)-3-hydroxybutanenitrile, three primary disconnections can be identified to simplify the structure:

C-O Ether Bond Disconnection: The bond between the phenoxy oxygen and the butanenitrile backbone is a logical point for disconnection. This leads to two key precursors: 4-chlorophenol (B41353) and a four-carbon chain containing a hydroxyl group, a nitrile, and a suitable leaving group at the C4 position, such as a halide (e.g., 4-halo-3-hydroxybutanenitrile). This approach falls under the category of Williamson ether synthesis.

C3-C4 Bond Disconnection / Epoxide Precursor Strategy: Recognizing the 1,2-hydroxy-substituted pattern suggests a precursor containing an epoxide. A disconnection across the C3-C4 bond points towards a glycidyl (B131873) ether intermediate, specifically (4-chlorophenoxy)methyl oxirane. The subsequent nucleophilic ring-opening of this epoxide at the terminal carbon with a cyanide source would introduce both the hydroxyl and nitrile functionalities in a single, regioselective step.

C1-C2 Bond Disconnection / Nitrile Introduction: A disconnection adjacent to the nitrile group suggests adding the cyanide moiety to a three-carbon electrophile that already contains the chlorophenoxy and hydroxyl groups. This could involve the nucleophilic substitution of a leaving group at the C1 position of a 4-(4-chlorophenoxy)-3-hydroxypropyl derivative.

These strategic disconnections form the basis for designing convergent and linear synthetic pathways to the target molecule.

Precursor Design and Starting Material Utilization

Based on the retrosynthetic analysis, the forward synthesis requires the careful selection and preparation of precursors that can be efficiently coupled to form the target molecule.

The formation of the aryl ether linkage is a critical step in many synthetic strategies for this compound. This is typically achieved through nucleophilic substitution, where a phenoxide acts as the nucleophile.

A common method is the Williamson ether synthesis , where the sodium or potassium salt of 4-chlorophenol is reacted with a suitable alkyl halide. In the context of synthesizing this compound, this would involve reacting potassium 4-chlorophenoxide with a precursor like 4-chloro-3-hydroxybutanenitrile.

An analogous industrial reaction, the Ullmann condensation, is used for forming diaryl ethers, where a phenol (B47542) is coupled with an aryl halide in the presence of a copper catalyst. For instance, the synthesis of 3-chloro-4-(4′-chlorophenoxy)aniline involves heating 4-chlorophenol with potassium hydroxide (B78521), followed by the addition of 3,4-dichloronitrobenzene (B32671) and a copper catalyst. nih.gov This demonstrates a robust method for creating the C-O ether bond, which can be adapted for the target molecule's synthesis.

Nucleophilic Substitution: The most direct method involves the reaction of an alkyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.orgchemguide.co.uk This SN2 reaction replaces a halogen atom with a cyano group. chemistrysteps.com For example, a precursor like 4-(4-chlorophenoxy)-1-bromo-3-butanol could be converted to the target compound by heating it with KCN in a suitable solvent. This method is also useful for chain extension. libretexts.org

From Amides: Primary amides can be dehydrated to form nitriles using strong dehydrating agents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). chemguide.co.ukchemistrysteps.com This would require a precursor such as 4-(4-chlorophenoxy)-3-hydroxybutanamide.

From Aldehydes (Cyanohydrin Route): While direct cyanohydrin formation from an aldehyde yields an α-hydroxynitrile, derivatives of cyanohydrins can be used to synthesize β-hydroxynitriles. chemguide.co.uk

The hydroxyl group at the C3 position, along with its stereochemistry, is a key feature of the molecule. The synthetic method used to install this group often dictates the stereochemical outcome.

A highly effective strategy for creating the β-hydroxynitrile motif is through the ring-opening of an epoxide . For example, starting with epichlorohydrin (B41342), a reaction with potassium 4-chlorophenoxide would form (4-chlorophenoxy)methyl oxirane. Subsequent nucleophilic attack by a cyanide ion (from NaCN or KCN) at the less sterically hindered terminal carbon of the epoxide ring would yield this compound. This reaction is generally regioselective and proceeds via an anti-addition, which allows for stereochemical control if an enantiomerically pure epoxide is used as the starting material.

Enzymatic methods, such as those employing hydroxynitrile lyases (HNLs), are powerful tools for achieving high enantioselectivity in the synthesis of cyanohydrins. rsc.org While these typically produce α-hydroxynitriles, similar biocatalytic approaches involving reductases or nitrilases can be applied to generate chiral β-hydroxy nitrile precursors with excellent optical purity. organic-chemistry.org

Direct Synthesis Approaches to the Chemical Compound

Direct synthesis aims to construct the molecular backbone in fewer steps, often by starting with a simple precursor that can be elaborated into the final product.

While the target molecule is a β-hydroxynitrile, not an α-hydroxynitrile (a true cyanohydrin), a highly efficient and direct synthesis of its core structure utilizes a related reaction involving an epoxide, which can be considered a derivative of a carbonyl system. A key intermediate, 4-chloro-3-hydroxybutanenitrile, is readily synthesized from epichlorohydrin. google.com

The reaction involves the nucleophilic ring-opening of epichlorohydrin by a cyanide salt. In a documented procedure, sodium cyanide is dissolved in water, the pH is adjusted to 8.5, and epichlorohydrin is added. This reaction proceeds overnight to produce 4-chloro-3-hydroxybutanenitrile in high yield. google.com This intermediate can then be reacted with potassium 4-chlorophenoxide in a Williamson ether synthesis to afford the final product, this compound.

This two-step sequence, starting from the inexpensive and readily available epichlorohydrin, represents a highly practical and direct route to the target compound.

Table 1: Overview of Key Synthetic Transformations

| Transformation | Reagents/Method | Precursor Type | Description |

| Aryl Ether Formation | K₂CO₃, NaH, or KOH with an alkyl halide | Phenol + Alkyl Halide | Williamson ether synthesis to form the C-O bond. |

| Nitrile Introduction | NaCN or KCN in a polar solvent | Alkyl Halide | S |

| β-Hydroxynitrile Formation | Cyanide salt (e.g., NaCN) | Epoxide | Nucleophilic ring-opening of an epoxide to install both hydroxyl and nitrile groups. |

| Nitrile from Amide | P₄O₁₀ or SOCl₂ | Primary Amide | Dehydration of a primary amide to the corresponding nitrile. |

Table 2: Example Reaction Conditions for a Key Intermediate

| Reaction | Starting Materials | Reagents & Conditions | Product | Yield | Reference |

| Synthesis of 4-chloro-3-hydroxybutanenitrile | Epichlorohydrin, Sodium Cyanide | H₂O, H₂SO₄ (to pH 8.5), 0°C to RT | 4-chloro-3-hydroxybutanenitrile | 96% | google.com |

Epoxide Ring-Opening Reactions with Cyanide Nucleophiles

A prevalent strategy for synthesizing β-hydroxy nitriles involves the ring-opening of epoxides with a cyanide source. This method is advantageous as it directly installs the required hydroxyl and nitrile functionalities in a vicinal relationship. The reaction typically proceeds via a nucleophilic attack of the cyanide ion on one of the epoxide's carbon atoms.

The regioselectivity of the ring-opening is a critical aspect of this transformation. In many cases, the reaction is carried out under basic or neutral conditions, where the cyanide nucleophile attacks the less sterically hindered carbon of the epoxide. The use of Lewis acids can alter the regioselectivity by coordinating to the epoxide oxygen, facilitating the attack at the more substituted carbon. mdpi.com

For the synthesis of this compound, a suitable starting material would be a glycidyl ether derivative of 4-chlorophenol. The reaction with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, would then yield the desired product. documentsdelivered.com The stereochemistry of the starting epoxide directly influences the stereochemistry of the resulting hydroxynitrile.

| Reactants | Catalyst/Reagent | Product | Notes |

| Glycidyl ether of 4-chlorophenol, KCN | Phase-transfer catalyst | This compound | Regioselective attack at the terminal carbon. |

| Glycidyl ether of 4-chlorophenol, TMSCN | Lewis Acid (e.g., Ti(OiPr)₄) | This compound | Can influence regioselectivity. capes.gov.br |

Chemoenzymatic and Biocatalytic Routes for Stereoselective Synthesis

Chemoenzymatic and biocatalytic methods offer a powerful approach to the stereoselective synthesis of this compound, providing access to enantiomerically pure forms of the compound. nih.govnih.gov These methods leverage the high selectivity of enzymes to control the stereochemical outcome of the reaction.

One notable biocatalytic approach involves the use of halohydrin dehalogenases (HHDHs). d-nb.infonih.gov These enzymes can catalyze the ring-opening of an epoxide with a cyanide nucleophile. For instance, the reaction can start from a prochiral substrate which is then converted to a chiral epoxide intermediate, followed by the HHDH-catalyzed ring-opening with cyanide. d-nb.info This process can be highly stereoselective, yielding the desired enantiomer of the β-hydroxy nitrile. researchgate.net

Another enzymatic route employs hydroxynitrile lyases (HNLs). ftb.com.hrscispace.comresearchgate.net These enzymes catalyze the addition of hydrogen cyanide to aldehydes or ketones. rsc.org While not a direct route from an epoxide, a chemoenzymatic strategy could involve the enzymatic reduction of a keto precursor to a chiral alcohol, followed by chemical steps to introduce the nitrile group.

| Enzyme | Substrate | Product | Key Features |

| Halohydrin Dehalogenase (HHDH) | Epoxide intermediate + Cyanide | (S)-4-chloro-3-hydroxybutyronitrile | High enantioselectivity. d-nb.inforesearchgate.net |

| Hydroxynitrile Lyase (HNL) | Aldehyde/Ketone + HCN | Chiral Cyanohydrin | Provides access to optically active building blocks. scispace.comrsc.org |

Transition Metal-Catalyzed Cyanation Strategies

Transition metal catalysis provides a versatile platform for the formation of C-CN bonds. snnu.edu.cn While direct cyanation of a C-H bond at the desired position would be ideal, it remains a challenging transformation. More commonly, transition metal-catalyzed cross-coupling reactions are employed. isuct.ru

For the synthesis of this compound, a strategy could involve the use of a substrate bearing a leaving group (e.g., a halide or triflate) at the C-4 position. A palladium or nickel-catalyzed cyanation reaction could then be used to introduce the nitrile group. nih.govorganic-chemistry.org Careful selection of ligands and reaction conditions is crucial to achieve high yields and selectivity. unipr.it

Another approach involves the hydrocyanation of an α,β-unsaturated precursor. Transition metal catalysts, often based on nickel or cobalt, can mediate the addition of hydrogen cyanide across the double bond, leading to the formation of the desired nitrile. The subsequent introduction of the hydroxyl group would complete the synthesis.

Catalytic Systems in the Preparation of this compound

The choice of catalytic system is paramount in achieving an efficient and selective synthesis of this compound. Different catalytic approaches offer distinct advantages in terms of stereocontrol, reaction conditions, and substrate scope.

Organocatalysis for Asymmetric Induction

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. beilstein-journals.orgnih.govunits.it In the context of this compound synthesis, organocatalysts can be employed to control the stereochemistry of key bond-forming reactions. mdpi.com

For example, in a synthetic route involving an aldol (B89426) reaction, a chiral amine catalyst (e.g., proline or its derivatives) can be used to promote the enantioselective addition of an enolate to an aldehyde. units.it Similarly, in a Michael addition-based strategy, chiral organocatalysts such as thioureas or squaramides can be used to control the stereoselective addition of a nucleophile to an α,β-unsaturated system. nih.gov

The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has further expanded the scope of these reactions, enabling high levels of stereocontrol. nih.gov

Enzyme-Mediated Transformations (e.g., Hydroxynitrile Lyases, Halohydrin Dehalogenases)

Enzymes offer unparalleled selectivity and are increasingly utilized in industrial chemical synthesis. nih.gov As mentioned previously, hydroxynitrile lyases (HNLs) and halohydrin dehalogenases (HHDHs) are particularly relevant for the synthesis of β-hydroxy nitriles. d-nb.infoftb.com.hr

Hydroxynitrile lyases catalyze the enantioselective addition of cyanide to carbonyl compounds. qmul.ac.uk This reaction can be used to generate chiral cyanohydrins which can then be further elaborated to this compound. The choice of HNL is critical as (R)-selective and (S)-selective enzymes are available, allowing for the synthesis of either enantiomer of the product. researchgate.net

Halohydrin dehalogenases catalyze the nucleophilic ring-opening of epoxides. nih.govnih.gov In the presence of a cyanide source, HHDHs can produce chiral β-hydroxy nitriles with high enantiomeric excess. d-nb.infopatsnap.com This one-pot reaction from an epoxide is a highly efficient method for accessing these valuable intermediates.

| Enzyme Class | Catalytic Function | Application in Synthesis |

| Hydroxynitrile Lyases (HNLs) | Asymmetric addition of HCN to carbonyls | Synthesis of chiral cyanohydrin precursors. ftb.com.hrqmul.ac.uk |

| Halohydrin Dehalogenases (HHDHs) | Enantioselective ring-opening of epoxides with cyanide | Direct synthesis of chiral β-hydroxy nitriles. d-nb.infonih.gov |

Heterogeneous and Homogeneous Metal Catalysis

Both heterogeneous and homogeneous metal catalysts play a significant role in the synthesis of nitriles. isuct.ru Homogeneous catalysts, typically soluble metal complexes, offer high activity and selectivity due to their well-defined active sites. snnu.edu.cn For cyanation reactions, palladium and nickel complexes are commonly used. nih.gov

Heterogeneous catalysts, where the active species is supported on a solid material, offer advantages in terms of catalyst recovery and reuse. For hydrogenation or reduction steps that may be part of a synthetic route to this compound, heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel are often employed. patsnap.com

Recent advances in catalysis have also explored the use of bimetallic nanoparticles and metal-organic frameworks (MOFs) as highly active and selective catalysts for a variety of organic transformations, including those relevant to the synthesis of complex nitriles. nih.gov

Green Chemistry Principles in the Synthesis of this compound and its Stereoisomers

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, minimizing waste through high atom economy, and improving energy efficiency. A plausible and widely applicable synthetic route proceeds in two main stages: first, a Williamson ether synthesis between 4-chlorophenol and epichlorohydrin to form the intermediate 1-(4-chlorophenoxy)-2,3-epoxypropane, followed by the ring-opening of this epoxide with a cyanide source to yield the final product. The following sections will analyze this synthetic pathway through the lens of green chemistry.

Solvent-Free and Alternative Solvent Reaction Environments

A significant aspect of greening the synthesis of this compound involves moving away from conventional volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution.

Williamson Ether Synthesis of 1-(4-chlorophenoxy)-2,3-epoxypropane:

Traditionally, the Williamson ether synthesis is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724). However, greener alternatives are being explored.

Solvent-Free Conditions: The reaction between phenols and epichlorohydrin can be effectively carried out under solvent-free conditions. mdpi.com This approach often involves the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) or a solid base like potassium carbonate. jk-sci.com The absence of a solvent simplifies the work-up procedure, reduces waste, and lowers costs. Microwave irradiation has also been demonstrated to accelerate this reaction under solvent-free conditions, leading to excellent yields in significantly shorter reaction times. mdpi.comnih.govtsijournals.comsacredheart.eduresearchgate.netnih.gov Epichlorohydrin itself can sometimes act as a reactive solvent, further minimizing the need for additional substances. acs.org

Alternative Solvents: When a solvent is necessary, greener options are available. Water is an ideal green solvent, and the reaction of phenols with epichlorohydrin can be performed in an aqueous medium with a base like sodium hydroxide. newdrugapprovals.org Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, and cyclopentyl methyl ether (CPME) are becoming viable alternatives to traditional ether solvents like THF or 1,4-dioxane. researchgate.net These solvents are less prone to peroxide formation, making them safer for industrial use. researchgate.net

Ring-Opening of 1-(4-chlorophenoxy)-2,3-epoxypropane:

The second step, the cyanation of the epoxide, also offers opportunities for greener solvent use.

Solvent-Free Cyanation: The ring-opening of epoxides with a cyanide source can be performed under solvent-free conditions. researchgate.net For instance, using trimethylsilyl cyanide with a catalytic amount of a Lewis acid or a solid-supported catalyst can proceed without a bulk solvent. researchgate.net

Aqueous and Biocatalytic Systems: Biocatalytic methods, which are inherently green, typically operate in aqueous buffer solutions. Enzymes like halohydrin dehalogenases can catalyze the enantioselective cyanation of epoxides in water, offering a highly sustainable route to chiral β-hydroxy nitriles. acs.org Hydroxynitrile lyases (HNLs) can also be employed for the synthesis of cyanohydrins, often in biphasic systems or wet organic solvents to facilitate enzyme recycling and product separation. rsc.org

Greener Cyanide Sources: The choice of cyanide source is critical. Instead of highly toxic inorganic cyanides like KCN or NaCN, less hazardous alternatives are being developed. Acetone cyanohydrin can serve as a source of cyanide, slowly releasing it into the reaction mixture and minimizing the concentration of free cyanide at any given time. thieme-connect.de This approach is compatible with milder reaction conditions. thieme-connect.de

The following table summarizes some of the green solvent and reaction condition alternatives for the synthesis of this compound.

| Synthetic Step | Traditional Solvents | Green Alternatives | Key Advantages of Green Alternatives |

| Williamson Ether Synthesis | DMF, Acetonitrile, THF | Solvent-free (Microwave-assisted), Water, 2-MeTHF, CPME | Reduced waste, simplified work-up, improved safety, use of renewable resources. |

| Epoxide Ring-Opening | DMF, DMSO, THF | Solvent-free, Water (biocatalysis), Deep Eutectic Solvents | Elimination of toxic solvents, potential for high enantioselectivity, use of biodegradable catalysts. |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.comrsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. jocpr.com

Calculating Atom Economy:

The percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed two-step synthesis of this compound, we can analyze the atom economy of each step.

Step 1: Williamson Ether Synthesis

4-Chlorophenol + Epichlorohydrin → 1-(4-chlorophenoxy)-2,3-epoxypropane + HCl

C₆H₅ClO + C₃H₅ClO → C₉H₉ClO₂ + HCl

In the presence of a base (e.g., NaOH), the HCl is neutralized to form a salt and water:

4-Chlorophenol + Epichlorohydrin + NaOH → 1-(4-chlorophenoxy)-2,3-epoxypropane + NaCl + H₂O

C₆H₅ClO + C₃H₅ClO + NaOH → C₉H₉ClO₂ + NaCl + H₂O

The atom economy for this step, considering NaOH as a reactant, is:

MW of 1-(4-chlorophenoxy)-2,3-epoxypropane = 184.61 g/mol

MW of 4-chlorophenol = 128.56 g/mol

MW of epichlorohydrin = 92.52 g/mol

MW of NaOH = 40.00 g/mol

% Atom Economy = [184.61 / (128.56 + 92.52 + 40.00)] x 100 = 69.6%

The main byproducts are sodium chloride and water, which are generally considered low-hazard waste.

Step 2: Epoxide Ring-Opening with Cyanide

1-(4-chlorophenoxy)-2,3-epoxypropane + HCN → this compound

C₉H₉ClO₂ + HCN → C₁₀H₁₀ClNO₂

This reaction is an addition reaction, and ideally, all atoms from the reactants are incorporated into the final product.

MW of this compound = 211.64 g/mol

MW of 1-(4-chlorophenoxy)-2,3-epoxypropane = 184.61 g/mol

MW of HCN = 27.03 g/mol

% Atom Economy = [211.64 / (184.61 + 27.03)] x 100 = 100%

The following table provides a breakdown of the atom economy for the proposed synthesis.

| Reaction Step | Reactants | Desired Product | Byproducts | % Atom Economy |

| 1. Ether Synthesis | 4-Chlorophenol, Epichlorohydrin, NaOH | 1-(4-chlorophenoxy)-2,3-epoxypropane | NaCl, H₂O | 69.6% |

| 2. Cyanation | 1-(4-chlorophenoxy)-2,3-epoxypropane, HCN | This compound | None | 100% |

Waste Minimization Strategies:

Beyond maximizing atom economy, several other strategies can be employed to minimize waste:

Catalysis: The use of catalysts, especially recyclable heterogeneous or biocatalysts, is preferred over stoichiometric reagents. jk-sci.com For instance, a recyclable phase-transfer catalyst in the first step or an immobilized enzyme in the second step can significantly reduce waste.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can improve yield and selectivity, thereby reducing the formation of byproducts. Microwave-assisted synthesis often leads to cleaner reactions with fewer side products. tsijournals.com

Safer Reagents: As mentioned previously, replacing highly toxic reagents like inorganic cyanides with alternatives such as cyanohydrins or employing biocatalytic routes that generate cyanide in situ from less hazardous precursors minimizes the risk and environmental impact associated with waste streams. acs.orgthieme-connect.de

Solvent Recycling: When solvents are unavoidable, choosing solvents that can be easily recovered and recycled is a key waste minimization strategy.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Transformations of 4 4 Chlorophenoxy 3 Hydroxybutanenitrile

Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a diverse range of transformations.

Hydration and Hydrolysis to Amides and Carboxylic Acids under Controlled Conditions

The conversion of the nitrile group in 4-(4-chlorophenoxy)-3-hydroxybutanenitrile to an amide or a carboxylic acid can be achieved under controlled acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly enhances the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the corresponding amide, 4-(4-chlorophenoxy)-3-hydroxybutanamide. Prolonged reaction times or more vigorous conditions will lead to further hydrolysis of the amide to yield 4-(4-chlorophenoxy)-3-hydroxybutanoic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to the amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed under the basic conditions to the carboxylate salt, sodium 4-(4-chlorophenoxy)-3-hydroxybutanoate. Subsequent acidification is required to obtain the free carboxylic acid.

Enzymatic Hydrolysis: Biocatalytic methods offer a mild and often highly selective alternative for the hydrolysis of nitriles. Enzymes such as nitrilases can directly convert the nitrile group into a carboxylic acid. Alternatively, a two-enzyme system consisting of a nitrile hydratase and an amidase can be employed for a stepwise conversion, first to the amide and then to the carboxylic acid. The enzymatic hydrolysis of β-hydroxynitriles, in particular, is a known process. nih.govresearchgate.netacs.org For instance, hydroxynitrile lyases are involved in the hydrolysis of hydroxynitrile glucosides. nih.govnih.govebi.ac.uk

| Reaction | Reagents and Conditions | Primary Product | Secondary Product |

| Acid-Catalyzed Partial Hydrolysis | Dilute H₂SO₄ or HCl, controlled temperature and time | 4-(4-chlorophenoxy)-3-hydroxybutanamide | 4-(4-chlorophenoxy)-3-hydroxybutanoic acid |

| Acid-Catalyzed Full Hydrolysis | Concentrated H₂SO₄ or HCl, heat | 4-(4-chlorophenoxy)-3-hydroxybutanoic acid | Ammonium salt |

| Base-Catalyzed Partial Hydrolysis | Dilute NaOH or KOH, controlled temperature and time | 4-(4-chlorophenoxy)-3-hydroxybutanamide | Sodium 4-(4-chlorophenoxy)-3-hydroxybutanoate |

| Base-Catalyzed Full Hydrolysis | Concentrated NaOH or KOH, heat, then H₃O⁺ | 4-(4-chlorophenoxy)-3-hydroxybutanoic acid | Ammonia |

| Enzymatic Hydrolysis | Nitrilase or Nitrile hydratase/amidase, aqueous buffer | 4-(4-chlorophenoxy)-3-hydroxybutanoic acid or 4-(4-chlorophenoxy)-3-hydroxybutanamide | - |

Reduction to Primary Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Amines: Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. researchgate.net Reagents such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are effective catalysts, typically used under a hydrogen atmosphere. researchgate.net Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will also readily reduce the nitrile to the corresponding primary amine, 4-amino-1-(4-chlorophenoxy)butan-2-ol. The reaction proceeds through the formation of an intermediate imine which is further reduced.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde requires milder and more sterically hindered reducing agents to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation. adichemistry.comchemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to isolate the intermediate imine, which is then hydrolyzed upon workup to yield the aldehyde, 4-(4-chlorophenoxy)-3-hydroxybutanal. chemistrysteps.commasterorganicchemistry.com

| Reaction | Reagents and Conditions | Product |

| Reduction to Primary Amine | H₂, Raney Ni or Pd/C; or LiAlH₄ then H₂O | 4-amino-1-(4-chlorophenoxy)butan-2-ol |

| Reduction to Aldehyde | DIBAL-H, low temperature (e.g., -78 °C), then H₃O⁺ | 4-(4-chlorophenoxy)-3-hydroxybutanal |

Nucleophilic Additions and Organometallic Reactions (e.g., Grignard Reagents)

The electrophilic carbon of the nitrile group is susceptible to attack by organometallic reagents such as Grignard reagents (RMgX). This reaction provides a valuable route for the synthesis of ketones. However, the presence of the acidic hydroxyl proton in this compound complicates this transformation. Grignard reagents are strong bases and will readily deprotonate the hydroxyl group, consuming the reagent and preventing addition to the nitrile.

To circumvent this issue, the hydroxyl group must first be protected with a suitable protecting group that is stable to the basic conditions of the Grignard reaction but can be easily removed afterward. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether, TBDMS) or acetals.

Once the hydroxyl group is protected, the Grignard reagent can add to the nitrile carbon to form an intermediate imine anion, which is stabilized as a magnesium salt. Subsequent acidic workup hydrolyzes this intermediate to afford a ketone. nih.govgoogle.com For example, reaction with methylmagnesium bromide would yield, after deprotection, 4-(4-chlorophenoxy)-3-hydroxy-2-pentanone.

Cycloaddition and Other Pericyclic Reactions

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org A common example is the reaction with nitrile oxides, generated in situ from oximes, to form five-membered heterocyclic rings known as isoxazoles. wikipedia.orgmdpi.comnih.govresearchgate.netresearchgate.net In the case of this compound, the nitrile functionality could react with a nitrile oxide, such as benzonitrile (B105546) oxide, to yield a substituted isoxazole. The regioselectivity of such cycloadditions is governed by both electronic and steric factors.

C-CN Bond Cleavage and Transformation

The cleavage of the carbon-cyano bond, known as decyanation, can be achieved under reductive conditions. nih.govpsu.eduresearchgate.net This reaction can be useful in synthetic sequences where the nitrile group is used to facilitate a particular transformation and is subsequently removed. Reductive decyanation can be accomplished using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain transition metal catalysts. nih.govpsu.edu The reaction of this compound under these conditions would lead to the formation of 1-(4-chlorophenoxy)propan-2-ol.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, the Mitsunobu reaction provides a mild method for esterification with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.govorgsyn.orgbeilstein-journals.orgnih.gov This reaction typically employs a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Etherification: The formation of an ether from the hydroxyl group can be achieved through the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. For example, reaction with methyl iodide would yield 4-(4-chlorophenoxy)-3-methoxybutanenitrile.

Oxidation and Reduction Pathways

The presence of both a secondary hydroxyl group and a nitrile group allows for selective oxidation and reduction reactions.

Oxidation: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 4-(4-chlorophenoxy)-3-oxobutanenitrile. The choice of oxidizing agent is crucial to avoid side reactions involving the nitrile or aryl ether functionalities. Cytochrome P450 monooxygenases (CYPs), for instance, are known to catalyze diverse oxidation reactions, including hydroxylation and epoxidation, on complex molecules. nih.gov While specific studies on this compound are limited, related photoinduced oxidation processes have been characterized for other aromatic nitriles like 4-(dimethylamino)benzonitrile, which proceeds via a one-electron oxidation to form a radical cation. nih.gov

Reduction: The nitrile group can be reduced to a primary amine, yielding 4-amino-1-(4-chlorophenoxy)butan-2-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Conversely, the related compound ethyl 4-chloroacetoacetate can be reduced by various yeast strains to produce ethyl 4-chloro-3-hydroxybutyrate, demonstrating that microbial reduction can be a viable pathway for related structures. nih.gov

| Reaction Type | Functional Group Targeted | Potential Product | Typical Reagents |

|---|---|---|---|

| Oxidation | Secondary Alcohol (-OH) | 4-(4-chlorophenoxy)-3-oxobutanenitrile | PCC, Swern oxidation, DMP |

| Reduction | Nitrile (-CN) | 4-amino-1-(4-chlorophenoxy)butan-2-ol | LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Raney Ni) |

Esterification and Etherification Reactions

The secondary hydroxyl group serves as a key site for esterification and etherification, allowing for the synthesis of a wide range of derivatives.

Esterification: This reaction involves the acylation of the hydroxyl group with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The Yamaguchi esterification protocol, which uses 2,4,6-trichlorobenzoyl chloride (TCBC) and 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient method for producing esters under mild conditions, particularly for sterically hindered alcohols. nih.gov Another effective reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the direct condensation of carboxylic acids and alcohols. researchgate.net

Etherification: The hydroxyl group can also be converted into an ether. Reductive etherification, for instance, can transform aldehydes into ethers in the presence of an alcohol. osti.gov For this compound, etherification would typically involve deprotonation of the alcohol with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (Williamson ether synthesis).

| Reaction | Reagent | Product Class |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 1-(4-chlorophenoxy)-4-cyanobutan-2-yl acetate |

| Esterification | Benzoyl Chloride, Triethylamine | 1-(4-chlorophenoxy)-4-cyanobutan-2-yl benzoate |

| Etherification | NaH, then Methyl Iodide | 4-(4-chlorophenoxy)-3-methoxybutanenitrile |

Elimination Reactions to Form Unsaturated Nitriles

The hydroxyl group at the β-position relative to the nitrile group facilitates elimination reactions (dehydration) under acidic or basic conditions to yield unsaturated nitriles. This reaction typically results in the formation of a carbon-carbon double bond. Depending on the conditions, a mixture of E and Z isomers of 4-(4-chlorophenoxy)but-2-enenitrile could be formed. The stability of the conjugated system in the product often drives this reaction forward.

Intramolecular Cyclization Reactions (e.g., Lactonization, Heterocycle Formation)

The proximate arrangement of the hydroxyl and nitrile groups allows for intramolecular cyclization under certain conditions. For example, acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid would produce 4-(4-chlorophenoxy)-3-hydroxybutanoic acid. This intermediate can then undergo intramolecular esterification (lactonization) to form a five-membered γ-lactone, specifically γ-(4-chlorophenoxymethyl)-γ-butyrolactone. Such cyclization reactions are well-documented for creating heterocyclic systems like tetrahydropyrans and furans from suitable precursors. beilstein-journals.orgnih.gov

Reactivity of the 4-Chlorophenoxy Ether Moiety

The aryl ether linkage and the substituted aromatic ring also exhibit distinct reactivity.

Acidic and Catalytic Cleavage Reactions of Aryl Ethers

The carbon-oxygen bond of the aryl ether is susceptible to cleavage under harsh conditions.

Acidic Cleavage: Strong acids like HBr or HI can cleave ethers. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com In the case of an aryl alkyl ether, the reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon. masterorganicchemistry.com This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org For this compound, acidic cleavage would yield 4-chlorophenol (B41353) and 4-halo-3-hydroxybutanenitrile. Diaryl ethers are generally resistant to this type of cleavage. libretexts.org

Catalytic Cleavage: Heterogeneous catalysis offers an alternative route for aryl ether cleavage, which is a key strategy in lignin (B12514952) depolymerization. rsc.org Nickel-based catalysts, in particular, show high activity and selectivity for breaking the C-O bond in aryl ethers. acs.orgresearchgate.net These reactions are often performed under aqueous conditions using a hydrogen source. acs.orgresearchgate.net The mechanism can vary depending on the substrate and catalyst, but it provides a pathway to cleave the ether bond while potentially preserving other functional groups. rsc.orgacs.org

| Condition | Typical Reagents | Products |

|---|---|---|

| Acidic Cleavage | Excess HBr or HI, heat | 4-chlorophenol + 4-bromo-3-hydroxybutanenitrile |

| Catalytic Hydrogenolysis | Ni/SiO₂, H₂ | 4-chlorophenol + 3-hydroxybutanenitrile |

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the existing substituents: the chlorine atom and the alkoxy group (-OR).

Alkoxy Group (-OR): The ether's oxygen atom is an activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director.

Chlorine Atom (-Cl): Chlorine is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can participate in resonance.

When both are present, the powerful activating and directing effect of the alkoxy group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the ether linkage (positions 2 and 6 on the phenoxy ring). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

Mechanistic Investigations of Key Reactions

Without experimental studies on this compound, any discussion of reaction mechanisms remains speculative and would be based on established mechanisms for the individual functional groups.

For example, the oxidation of the secondary alcohol with a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC) would likely proceed via the formation of a chromate (B82759) ester intermediate. This would be followed by an E2-like elimination of the chromium species to yield the ketone.

The acid-catalyzed hydrolysis of the nitrile would begin with the protonation of the nitrile nitrogen, making the carbon more electrophilic. A water molecule would then attack the carbon, and after a series of proton transfers and tautomerization, an amide intermediate would be formed. Further hydrolysis of the amide would then yield the carboxylic acid.

Reduction of the nitrile with a hydride reagent such as LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. This forms an imine anion, which is then further reduced by another hydride addition to a diamide. Aqueous workup then protonates the nitrogen to give the primary amine.

It is important to reiterate that the above discussions are based on general principles of organic chemistry, as direct experimental data for this compound is not available in the reviewed literature.

Stereochemical Investigations of 4 4 Chlorophenoxy 3 Hydroxybutanenitrile

Absolute Configuration Determination at the Chiral Center (C-3)

The determination of the absolute configuration at the C-3 chiral center is fundamental to understanding the molecule's three-dimensional structure and its interactions with other chiral molecules. For β-hydroxy nitriles, the designation of the stereocenter as either (R) or (S) is pivotal, as it dictates the stereochemical outcome of subsequent reactions and ultimately influences the biological activity of any resulting products.

Methods for Stereochemical Assignment:

X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided a suitable single crystal of a pure enantiomer or a derivative can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are powerful tools for stereochemical assignment. While standard NMR cannot differentiate between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in distinguishable NMR spectra for the (R) and (S) enantiomers.

Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of the chiral molecule with polarized light. Comparison of experimental spectra with theoretical calculations or with data from known standards can allow for the assignment of the absolute configuration.

Correlation to Known Compounds: The absolute configuration can also be established by chemical correlation, which involves converting the molecule through a series of stereochemically defined reactions into a compound of a known absolute configuration.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) configuration based on the arrangement of substituents around the chiral center. For 4-(4-chlorophenoxy)-3-hydroxybutanenitrile, the priority of the groups attached to C-3 would be assigned as follows: -OH > -CH(CN)CH2O(p-ClC6H4) > -CH2CN > -H (priorities may vary based on the full structure).

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is of significant interest for its potential use as a chiral building block in the synthesis of more complex molecules. Various strategies can be employed to achieve high levels of enantioselectivity and diastereoselectivity.

Enantioselective Synthesis:

The primary challenge in synthesizing a specific enantiomer of this compound is controlling the stereochemistry at the C-3 position.

One of the most effective methods for the enantioselective synthesis of β-hydroxy nitriles is the asymmetric reduction of the corresponding β-ketonitrile. This can be achieved using biocatalysis, which offers high enantioselectivity under mild reaction conditions. nih.gov

Enzymatic Reduction: The use of isolated carbonyl reductases can afford either the (R)- or (S)-β-hydroxy nitrile with excellent optical purity and yield, depending on the choice of enzyme. nih.gov A potential synthetic route to enantiomerically enriched this compound could therefore involve the enzymatic reduction of 4-(4-chlorophenoxy)-3-oxobutanenitrile.

| Enzyme Type | Substrate | Product | Enantiomeric Excess (e.e.) |

| Carbonyl Reductase (R-selective) | β-Ketonitrile | (R)-β-Hydroxy nitrile | >99% |

| Carbonyl Reductase (S-selective) | β-Ketonitrile | (S)-β-Hydroxy nitrile | >99% |

Diastereoselective Synthesis:

If an additional chiral center were present in the molecule, diastereoselective synthesis strategies would be necessary to control the relative stereochemistry. While this compound itself has only one stereocenter, its reactions can be diastereoselective if it reacts with a chiral reagent or if a new stereocenter is formed under the influence of the existing one.

For instance, in reactions involving the hydroxyl or nitrile group, the existing stereocenter at C-3 can direct the approach of reagents, leading to a preference for one diastereomer over the other.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of the C-3 center in this compound is crucial for its applications as a chiral intermediate. Epimerization, the change in configuration at a single stereocenter, would lead to a loss of enantiomeric purity.

In general, the C-H bond at a stereocenter alpha to a nitrile group is not highly acidic, making epimerization under neutral conditions unlikely. However, under strongly basic conditions, deprotonation at the C-2 position could occur, but this would not directly affect the stereocenter at C-3.

Epimerization at the C-3 position would likely require conditions that facilitate the cleavage and reformation of one of the bonds to the chiral center. For instance, under certain harsh acidic or basic conditions, a retro-aldol type reaction could potentially lead to racemization, although this is generally not a facile process for β-hydroxy nitriles.

The stability of the stereocenter is generally considered to be robust under typical synthetic and storage conditions. Factors that could influence stereochemical stability include:

pH: Strongly acidic or basic conditions could potentially promote side reactions that might compromise stereochemical integrity.

Temperature: Elevated temperatures could provide the energy needed to overcome the activation barrier for epimerization, although this is generally high.

Solvent: The polarity of the solvent can influence the stability of potential intermediates in any epimerization pathway.

Conformational Analysis and its Influence on Reactivity and Selectivity

The conformation of this compound, which describes the spatial arrangement of its atoms due to rotation around single bonds, can have a significant impact on its reactivity and the selectivity of its reactions. The molecule possesses several rotatable bonds, leading to a variety of possible conformers.

C4-O-Ar-C1': Rotation around the ether linkage.

C3-C4-O-Ar: Rotation around the C-O bond.

C2-C3-C4-O: Rotation around the C3-C4 bond.

N-C1-C2-C3: Rotation around the C2-C3 bond.

The relative energies of these conformers are influenced by a combination of steric and electronic effects.

Steric Hindrance: Bulky groups will tend to orient themselves to minimize steric clash. For example, the 4-chlorophenoxy group and the nitrile group will likely adopt staggered conformations relative to each other.

Intramolecular Hydrogen Bonding: A significant conformational influence could be the formation of an intramolecular hydrogen bond between the hydroxyl group at C-3 and the nitrogen atom of the nitrile group, or potentially with the oxygen atom of the phenoxy group. This would lead to a more rigid, cyclic-like conformation, which could have a profound effect on the molecule's reactivity.

Dipole-Dipole Interactions: The polar C-O, C-Cl, and C≡N bonds will create dipole moments that will interact with each other, favoring conformations that minimize electrostatic repulsion.

The preferred conformation can influence the accessibility of the reactive functional groups. For example, if the hydroxyl group is involved in intramolecular hydrogen bonding, its reactivity as a nucleophile or its ability to act as a hydrogen bond donor in intermolecular interactions could be reduced. Similarly, the conformation around the C2-C3 bond will affect the steric environment of the nitrile group and the α-protons, influencing their reactivity.

In stereoselective reactions where this compound is used as a substrate, the pre-existing conformational bias can lead to a favored transition state, resulting in high levels of diastereoselectivity.

Advanced Spectroscopic and Structural Characterization of 4 4 Chlorophenoxy 3 Hydroxybutanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution. For 4-(4-chlorophenoxy)-3-hydroxybutanenitrile, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a complete assignment of all proton and carbon signals, while analysis of coupling constants and Nuclear Overhauser Effect (NOE) data would offer insights into its preferred conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the 4-chlorophenoxy group would appear as a pair of doublets (an AA'BB' system) in the aromatic region (typically δ 6.8-7.4 ppm). The protons on the butanenitrile backbone would include a methylene (B1212753) group adjacent to the nitrile (C2), a methine proton attached to the hydroxyl-bearing carbon (C3), and another methylene group adjacent to the ether oxygen (C4). The hydroxyl proton would appear as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for the nitrile carbon (δ ~118-120 ppm), the four unique carbons of the 4-chlorophenyl ring, and the three aliphatic carbons of the butane (B89635) chain.

Conformational and Configurational Analysis: The coupling constant (³J) between the protons on C2 and C3, as well as between C3 and C4, is particularly informative. Based on the Karplus relationship, the magnitude of these coupling constants can be used to determine the dihedral angles and thus the preferred rotameric conformations around the C2-C3 and C3-C4 bonds. Furthermore, NOE experiments could reveal through-space proximities between protons, helping to build a comprehensive 3D model of the molecule's solution-state conformation.

Disclaimer: The following data is illustrative, representing theoretically predicted values for educational purposes, as specific experimental data for this compound is not available in peer-reviewed literature.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2, H2' (CH₂CN) | 2.70 | dd | J_gem = 17.0, J_vic = 5.5, 6.5 |

| H3 (CHOH) | 4.30 | m | - |

| H4, H4' (OCH₂) | 4.10 | dd | J_gem = 10.0, J_vic = 4.5, 6.0 |

| OH | Variable | br s | - |

| Ar-H (ortho to O) | 6.90 | d | J = 9.0 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. A successful single-crystal X-ray diffraction analysis of this compound would definitively establish its atomic connectivity and absolute configuration (if a single enantiomer is crystallized).

The analysis would reveal the conformation adopted by the molecule within the crystal lattice, which is influenced by intramolecular forces and intermolecular packing effects. Key structural features of interest would include the planarity of the chlorophenyl ring, the conformation of the flexible hydroxybutanenitrile chain, and the arrangement of molecules in the unit cell. Intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potentially weak interactions involving the nitrile and chlorine atoms, would be identified and characterized, providing insight into the crystal packing forces.

Disclaimer: No public crystallographic data for this specific compound is available in the Cambridge Crystallographic Data Centre (CCDC) or other databases. The data presented below is a hypothetical example for a molecule of this type.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.71 |

| b (Å) | 10.95 |

| c (Å) | 19.58 |

| β (°) | 89.00 |

| Volume (ų) | 1717.8 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.35 |

| Key Bond Length (C-Cl, Å) | 1.74 |

| Key Bond Length (C≡N, Å) | 1.14 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would provide clear signatures for its key structural components.

The most prominent bands would include:

O-H stretch: A broad absorption in the IR spectrum, typically around 3400 cm⁻¹, indicative of the hydroxyl group. The broadness suggests intermolecular hydrogen bonding in the condensed phase.

C-H stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C≡N stretch: A sharp, medium-intensity band in the range of 2240-2260 cm⁻¹ is a definitive marker for the nitrile functional group.

C=C aromatic stretches: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the presence of the phenyl ring.

C-O-C stretch: The aryl-alkyl ether linkage would produce strong stretching bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Cl stretch: A band in the lower frequency region, typically 700-800 cm⁻¹, would be attributable to the carbon-chlorine bond.

Analysis of the O-H stretching band's position and shape can provide information on the strength and nature of hydrogen bonding interactions within the sample.

Disclaimer: The following table contains representative frequency ranges for the expected functional groups. Actual experimental values may vary.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3500 | Strong, Broad (IR) |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium (IR, Raman) |

| C≡N | Stretch | 2240 - 2260 | Medium, Sharp (IR, Raman) |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-O (ether) | Asymmetric Stretch | 1200 - 1250 | Strong (IR) |

| C-O (alcohol) | Stretch | 1050 - 1150 | Medium (IR) |

Mass Spectrometry for Fragmentation Pattern and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. Under electron ionization (EI), this compound would produce a molecular ion (M⁺˙) peak, whose mass would confirm the compound's elemental formula. The presence of chlorine would be readily identified by the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

The fragmentation of the molecular ion would provide valuable structural information. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between C2 and C3, or C3 and C4, which are alpha to the hydroxyl group.

Ether bond cleavage: Scission of the C4-O bond, leading to the formation of a 4-chlorophenoxy radical or cation. The fragment corresponding to the 4-chlorophenoxy cation (m/z 128/130) would be a strong indicator of this moiety.

Loss of small molecules: Neutral losses such as water (H₂O) from the molecular ion are common for alcohols.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of their elemental compositions and further confirming the proposed structures.

Disclaimer: The fragmentation patterns described are based on established principles of mass spectrometry, as no published spectrum for this specific compound was found.

Table 4: Predicted Key Mass Fragments for this compound

| m/z (for ³⁵Cl) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 213/215 | [M]⁺˙ | Molecular Ion |

| 195/197 | [M - H₂O]⁺˙ | Loss of water |

| 128/130 | [C₆H₄ClO]⁺ | Cleavage of ether bond |

| 85 | [C₄H₅NO]⁺˙ | Cleavage of ether bond |

| 77 | [C₆H₅]⁺ | Loss of Cl from chlorophenyl fragment |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

The carbon atom at position 3 (C3) in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. For a sample containing an excess of one enantiomer, a characteristic CD and ORD spectrum would be observed. The aromatic chlorophenoxy group acts as a chromophore, and its electronic transitions (typically in the UV region) would give rise to Cotton effects in the CD spectrum.

The absolute configuration of a pure enantiomer can be determined by comparing its experimental CD spectrum with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations. By calculating the expected spectra for both the R and S configurations, a match with the experimental data allows for an unambiguous assignment of the stereochemistry at the C3 center. Without experimental separation of the enantiomers, the compound would exist as a racemic mixture, which is optically inactive and would not produce a CD or ORD signal.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies of 4 4 Chlorophenoxy 3 Hydroxybutanenitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and energy. aps.org For a molecule like 4-(4-chlorophenoxy)-3-hydroxybutanenitrile, DFT calculations can elucidate its fundamental chemical characteristics. chemrj.orgarxiv.org

Electronic Structure and Molecular Orbital Analysis

A fundamental aspect of understanding a molecule's reactivity is the analysis of its electronic structure. By employing DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), one can calculate the distribution of electrons within this compound. mdpi.comresearchgate.net This analysis would reveal the locations of electron-rich and electron-deficient regions, which are key to predicting sites of nucleophilic or electrophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring, while the LUMO may be distributed across the nitrile group and the aromatic system.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated via DFT

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability, likely from the chlorophenoxy ring. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability, associated with the nitrile and aromatic system. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability. |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from quantum chemical calculations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structural confirmation and analysis. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to validate the computed structure. derpharmachemica.com

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts. The calculated shifts would be expected to show distinct signals for the aromatic protons of the chlorophenoxy group, the diastereotopic protons of the butane (B89635) chain, and the unique carbons of the nitrile and alcohol functionalities.

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. Key vibrational modes would include the O-H stretch of the alcohol, the C≡N stretch of the nitrile, the C-O-C stretches of the ether linkage, and the C-Cl stretch of the aromatic ring.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3400 |

| Nitrile (-C≡N) | C≡N Stretch | ~2250 |

| Ether (-O-) | C-O-C Asymmetric Stretch | ~1240 |

| Chlorophenyl | C-Cl Stretch | ~1090 |

Note: The data in this table is hypothetical, based on typical values for these functional groups, and represents expected outcomes from computational analysis.

Conformational Landscapes and Energy Minima

The flexibility of the butane chain in this compound allows for multiple spatial arrangements, or conformers. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. frontiersin.org

Computational methods can be used to perform a systematic conformational search to identify stable, low-energy conformers. By rotating the single bonds in the molecule and calculating the potential energy at each step, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to the most stable conformations. For this molecule, key dihedral angles would include those around the C-O ether bond and the C-C bonds of the butanenitrile backbone. The relative energies of these conformers would indicate their population distribution at a given temperature.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. nih.gov A plausible synthetic route to this compound involves the ring-opening of a suitable epoxide with a cyanide nucleophile. thieme-connect.deresearchgate.net Specifically, the reaction would likely proceed via the nucleophilic attack of a cyanide ion on (4-chlorophenoxy)oxirane.

Theoretical calculations can be used to model this reaction pathway. By identifying the structures of the reactants, products, and any intermediates, and crucially, locating the transition state (the highest energy point along the reaction coordinate), the reaction mechanism can be elucidated. chemguide.co.uk The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

The regioselectivity of the cyanide attack (i.e., which of the two epoxide carbons is attacked) can also be predicted by comparing the activation energies of the two possible pathways. In this case, steric and electronic factors would influence whether the attack occurs at the terminal or substituted carbon of the epoxide ring.

Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. researchgate.netacs.org

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Focused on Chemical Behavior

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity or physical properties. jst.go.jpnih.govresearchgate.net These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for extensive experimental testing. nih.gov

For a class of compounds including this compound and its analogs, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. A QSRR model could predict chemical reactivity, for example, the rate of a particular reaction or the toxicity of the compounds. nih.gov

To build such a model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be derived from the molecular structure and can include constitutional, topological, and quantum chemical parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the property of interest. Such models can provide valuable insights into the structural features that govern the chemical behavior of these molecules. researchgate.netresearchgate.net

Synthetic Utility and Applications of 4 4 Chlorophenoxy 3 Hydroxybutanenitrile As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-(4-chlorophenoxy)-3-hydroxybutanenitrile would theoretically make it a valuable precursor for more complex molecular architectures.

In theory, this molecule could serve as a key fragment in convergent synthesis strategies. The hydroxyl group could be used as a handle for coupling reactions, such as esterification or etherification, to connect it to other molecular fragments. The nitrile group offers a variety of synthetic transformations; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility would allow for the strategic assembly of larger molecules.

The presence of both a hydroxyl and a nitrile group in a 1,3-relationship suggests its potential as a precursor for the synthesis of various heterocyclic systems. For instance, reduction of the nitrile to an amine, followed by intramolecular cyclization with the hydroxyl group (or a derivative thereof), could potentially lead to the formation of substituted piperidines or other nitrogen-containing heterocycles. Additionally, the nitrile group itself can participate in cycloaddition reactions or be a key component in the construction of nitrogen-containing aromatic rings like pyridines or pyrimidines, following appropriate chemical modifications.

Role in Ligand Design for Coordination Chemistry

While no specific instances of this compound being used in ligand design are documented, its structure contains potential donor atoms for coordination to metal centers. The nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group could act as a bidentate ligand, forming a chelate ring with a metal ion. The chlorophenoxy moiety could also be modified to introduce further coordinating groups, allowing for the synthesis of more complex, polydentate ligands. The chiral center could also be exploited in the design of asymmetric catalysts.

Analytical Method Development for Research and Process Control of 4 4 Chlorophenoxy 3 Hydroxybutanenitrile

Chromatographic Techniques (HPLC, GC) for Purity and Isomeric Analysis

Chromatographic techniques are central to the separation, identification, and quantification of 4-(4-chlorophenoxy)-3-hydroxybutanenitrile and its related substances. ijpca.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing purity and resolving isomers.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for this compound. ijpca.org A reversed-phase HPLC (RP-HPLC) method is often the first choice for such a compound. The development of an HPLC method would involve the systematic optimization of several parameters to achieve the desired separation and sensitivity.